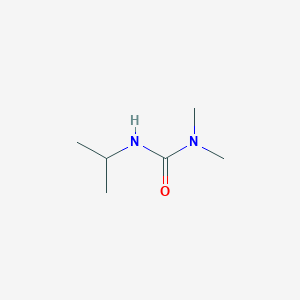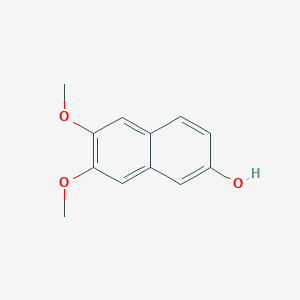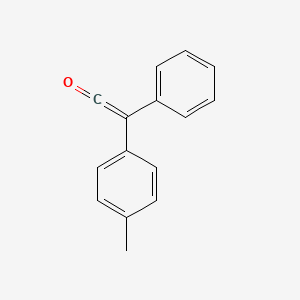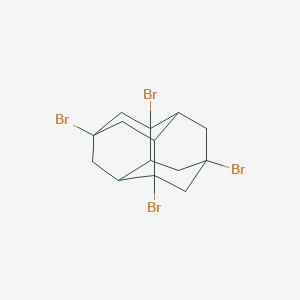
1,4,6,9-Tetrabromdiamantan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6,9-Tetrabromdiamantan typically involves the bromination of diamantane. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,6,9-Tetrabromdiamantan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form brominated diamantane derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of diamantane or partially brominated diamantane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various brominated and non-brominated diamantane derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,6,9-Tetrabromdiamantan has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other brominated diamantane derivatives and functionalized diamondoid compounds.
Biology: The compound is used in the study of biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials, such as high-performance polymers and nanomaterials, due to its thermal stability and rigidity.
Mecanismo De Acción
The mechanism by which 1,4,6,9-Tetrabromdiamantan exerts its effects depends on its interaction with molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
1,3,5,7-Tetrabromadamantane: Another brominated diamondoid with similar structural properties but different bromination pattern.
1,4,6,9-Tetranitrodiamantane: A nitro derivative of diamantane with distinct chemical reactivity and applications.
1,4,6,9-Tetraiododiamantane: An iodinated analogue with unique properties due to the presence of iodine atoms.
Uniqueness: 1,4,6,9-Tetrabromdiamantan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H16Br4 |
|---|---|
Peso molecular |
503.9 g/mol |
Nombre IUPAC |
1,4,6,9-tetrabromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H16Br4/c15-11-1-7-8-3-12(16)4-10(14(8,18)5-11)9(2-11)13(7,17)6-12/h7-10H,1-6H2 |
Clave InChI |
KLLODVWHRAOXCI-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4(CC5C3(CC1(CC5C2(C4)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


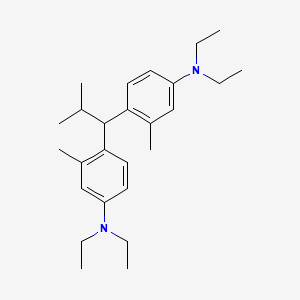
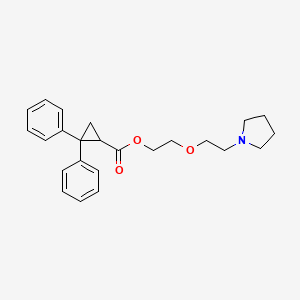
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
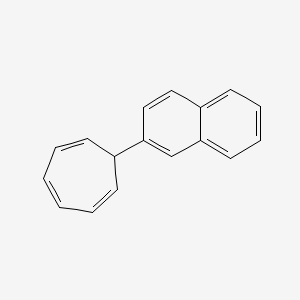
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
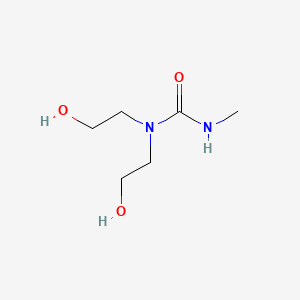
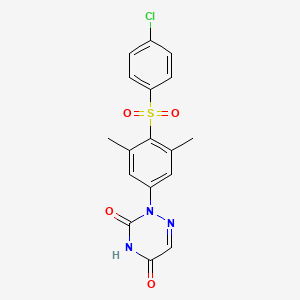
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
